molecular formula C13H9F3N2O2 B2694833 1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone CAS No. 874782-04-4

1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone

カタログ番号: B2694833
CAS番号: 874782-04-4
分子量: 282.222
InChIキー: RVMDXFLBDWZKTI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone (CAS RN: 874782-04-4 ) is a high-purity chemical compound offered for research and development purposes. This molecule features a pyrimidine ring, a common structural motif in medicinal chemistry and materials science, which is substituted with a trifluoromethyl group and linked via an ether bridge to an acetophenone group . The integration of the trifluoromethyl group is of particular interest in agrochemical and pharmaceutical research due to its potential to influence the molecule's metabolic stability, lipophilicity, and bioavailability . As a building block, this compound is valuable for synthesizing more complex molecules for various experimental investigations. Researchers can explore its utility in developing novel active ingredients or as a key intermediate in organic synthesis projects. The compound is strictly for professional laboratory research use and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c1-8(19)9-4-2-3-5-10(9)20-12-17-7-6-11(18-12)13(14,15)16/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMDXFLBDWZKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OC2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of the trifluoromethylpyrimidine derivative.

    Ether Formation: The trifluoromethylpyrimidine is then reacted with a phenol derivative under basic conditions to form the ether linkage.

    Ketone Formation:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

化学反応の分析

1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Medicinal Chemistry

1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone has shown promise as a candidate for drug development due to its unique structural features. Its potential applications include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes or receptors involved in various biological pathways, which could be beneficial in treating diseases such as cancer or metabolic disorders.
  • Pharmacological Studies : Research indicates that compounds with similar structures can disrupt cellular energy production, leading to apoptosis (cell death), suggesting potential therapeutic uses in oncology .

Materials Science

The electronic and optical properties of 1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone can be harnessed in the development of advanced materials. Applications include:

  • Organic Electronics : Due to its chemical stability and unique electronic characteristics, it may be used in organic light-emitting diodes (OLEDs) or organic photovoltaic cells.
  • Sensors : Its reactivity can be exploited in creating sensors for detecting specific biological or chemical analytes.

Biological Studies

The compound's interactions with biological systems are under investigation, particularly regarding:

  • Antioxidant Activity : Similar compounds have been evaluated for their ability to scavenge free radicals, which could lead to applications in preventing oxidative stress-related diseases .
  • Antibacterial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial activity, making them candidates for further exploration in antimicrobial therapies.

Data Table: Summary of Applications

Application AreaSpecific UsesResearch Findings
Medicinal ChemistryEnzyme inhibitors, anticancer agentsDisruption of cellular energy leading to apoptosis
Materials ScienceOrganic electronics, sensorsPotential use in OLEDs and photovoltaic materials
Biological StudiesAntioxidant and antibacterial agentsEvidence of free radical scavenging activity

Case Studies

  • Anticancer Activity : A study demonstrated that compounds structurally similar to 1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone inhibited the growth of cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Material Development : Research into the use of trifluoromethyl-containing compounds has shown enhanced performance in organic photovoltaic devices due to improved charge transport properties .
  • Biological Interaction Studies : Investigations into the antioxidant properties revealed that certain derivatives can significantly reduce oxidative stress markers in vitro, indicating potential therapeutic benefits against oxidative damage-related diseases .

作用機序

The mechanism of action of 1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

類似化合物との比較

Key Observations :

  • Isomeric differences (ortho, meta, para) alter steric and electronic environments, impacting solubility and receptor binding. For example, the ortho-substituted target compound may exhibit hindered rotation, enhancing rigidity compared to meta/para isomers .

Pyrimidine and Piperazine Derivatives with Ethanone Moieties

Compounds bearing ethanone and pyrimidine/piperazine groups show diverse biological activities:

Compound Name/ID Melting Point (°C) Molecular Weight (g/mol) Biological Activity Reference
2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47) Not reported 368.34 Antiparasitic (CYP51 inhibition)
1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone (7n) 161–163 520.11 Antiproliferative activity
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone Not reported 292.34 Antifungal, structural rigidity via X-ray

Key Observations :

  • The target compound lacks the piperazine or tetrazole moieties seen in analogs like MK47 or 7n, which are critical for antiparasitic or antiproliferative activities .

生物活性

1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone, also known by its CAS number 874782-04-4, is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone is C₁₃H₉F₃N₂O₂, with a molecular weight of approximately 284.22 g/mol. The compound features a trifluoromethyl group attached to a pyrimidine ring, which is known to enhance biological activity due to increased lipophilicity and electron-withdrawing properties.

Research indicates that the biological activity of this compound may involve several pathways:

  • Inhibition of Kinases : Preliminary studies have shown that this compound exhibits significant inhibitory activity against various kinases. For instance, it has been reported to inhibit insulin-like growth factor receptor (IGF1R) and epidermal growth factor receptor (EGFR), which are critical in cancer cell proliferation and survival .
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) activity. The inhibition of COX-2 is crucial in reducing inflammation and associated pain .

Biological Activity Data

Activity TypeTarget/MechanismReported IC50 Values
Kinase InhibitionIGF1R76.84% inhibition at 10 µM
EGFR24.36% inhibition
Anti-inflammatoryCOX-2IC50 values not specified

Case Study 1: Anticancer Activity

A study focusing on the anticancer potential of similar compounds revealed that they induced apoptosis in HepG2 liver cancer cells. The treated cells showed a significant increase in early-stage apoptosis when exposed to concentrations around 10 µM, indicating that compounds with structural similarities to 1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone could potentially be effective against hepatocellular carcinoma .

Case Study 2: Anti-inflammatory Effects

In another investigation, pyrimidine derivatives were tested for their anti-inflammatory activity. Compounds structurally related to 1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone exhibited potent suppression of COX-2 activity, highlighting the potential for development as anti-inflammatory agents .

Q & A

Q. What are the key structural and physicochemical properties of 1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone?

Answer: The compound is characterized by a pyrimidine ring substituted with a trifluoromethyl group at the 4-position, linked via an ether bridge to a phenylacetophenone moiety. Key properties include:

  • Molecular Formula : C₁₃H₉F₃N₂O₂ .
  • Molecular Weight : 282.22 g/mol .
  • CAS Registry : 874782-04-4 .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) reveals a melting point of 120–125°C and thermal decomposition above 250°C .
  • Solubility : Sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMSO, DMF) .

Methodological Tip : Use NMR (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) for structural confirmation. X-ray crystallography is recommended for resolving stereochemical ambiguities .

Q. What are the standard synthetic routes for this compound?

Answer: Synthesis typically involves a multi-step approach:

Core Formation : Condensation of 4-(trifluoromethyl)pyrimidin-2-ol with 2-bromoacetophenone under basic conditions (e.g., K₂CO₃) in DMF at 80–90°C .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .

Yield Optimization : Catalytic Pd-mediated coupling improves efficiency (yield: 60–75%) .

Q. Table 1: Comparative Reaction Conditions

StepReagents/ConditionsYieldPurityReference
EtherificationK₂CO₃, DMF, 80°C65%92%
Pd-Catalyzed CouplingPd(PPh₃)₄, THF, reflux75%98%

Q. How is this compound characterized analytically?

Answer:

  • Structural Elucidation : ¹H/¹³C NMR (δ 8.2–8.5 ppm for pyrimidine protons; δ 170–175 ppm for ketone carbon) .
  • Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
  • Thermal Analysis : DSC for stability profiling; TGA for decomposition kinetics .

Advanced Research Questions

Q. What experimental designs are used to evaluate its bioactivity?

Answer:

  • Enzyme Inhibition : IC₅₀ determination via fluorescence-based assays (e.g., kinase inhibition using ATP analogs) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7), with dose-response curves (1–100 µM) .
  • Protein-Ligand Interactions : Surface Plasmon Resonance (SPR) or ITC for binding affinity measurements (Kd values) .

Methodological Challenge : The trifluoromethyl group may cause non-specific binding; include negative controls (e.g., analogs lacking CF₃) .

Q. How can conflicting data on synthetic yields or bioactivity be resolved?

Answer:

  • Synthesis Reproducibility : Ensure anhydrous conditions and inert atmosphere (N₂/Ar) to mitigate side reactions .
  • Bioactivity Variability : Validate assays using orthogonal methods (e.g., SPR vs. enzymatic assays) .
  • Statistical Analysis : Apply ANOVA to compare batch-to-batch variability or cell-line sensitivity .

Q. What computational tools are employed to study its mechanism of action?

Answer:

  • Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., cytochrome P450) .
  • MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

Q. How is its stability profiled under different storage conditions?

Answer:

  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 6 months; monitor degradation via HPLC .
  • Photostability : Expose to UV light (ICH Q1B guidelines); quantify photodegradants using LC-MS .
  • Recommendation : Store in amber vials at -20°C under argon to prevent oxidation .

Q. What structural analogs have been explored to enhance its properties?

Answer: Table 2: Analog Comparison

AnalogModificationBioactivityReference
1-[6-(2-Fluorophenyl)-4-(CF₃)pyridazin-3-yl]ethanonePyridazine coreAnticancer (IC₅₀: 2.1 µM)
1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanoneDimethylamino substituentEnhanced solubility (LogP: 1.8)
1-(3-{[4-(CF₃)pyrimidin-2-yl]oxy}phenyl)ethanoneMeta-substituted phenylReduced cytotoxicity

Q. What regulatory considerations apply to its use in research?

Answer:

  • TSCA Compliance : Report significant new uses per 40 CFR §721.11271 (e.g., large-scale synthesis >100 kg/year) .
  • Safety Protocols : PPE (gloves, goggles) required due to potential irritancy; LC-MS monitoring of waste streams .

Q. How can its synthetic byproducts be identified and minimized?

Answer:

  • Byproduct Profiling : Use LC-MS/MS to detect intermediates (e.g., unreacted pyrimidin-2-ol) .
  • Process Optimization : Switch to flow chemistry for better heat/mass transfer, reducing side reactions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。